![molecular formula C10H9N3O5 B12461213 (2E)-3-[N'-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid](/img/structure/B12461213.png)
(2E)-3-[N'-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid is an organic compound that features a hydrazinecarbonyl group attached to a prop-2-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid typically involves the reaction of 4-nitrophenylhydrazine with an appropriate acylating agent under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where 4-nitrophenylhydrazine reacts with an α,β-unsaturated carbonyl compound in the presence of a base such as potassium hydroxide in ethanol .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazinecarbonyl derivatives.
科学的研究の応用
(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of (2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
- N-(4-[2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- Pyrazole derivatives
- Chalcone-salicylate hybrids
Uniqueness
(2E)-3-[N’-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid is unique due to its combination of a nitrophenyl group and a hydrazinecarbonyl moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H9N3O5 |
|---|---|
分子量 |
251.20 g/mol |
IUPAC名 |
4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9N3O5/c14-9(5-6-10(15)16)12-11-7-1-3-8(4-2-7)13(17)18/h1-6,11H,(H,12,14)(H,15,16) |
InChIキー |
WWEXRVIEQKEYJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NNC(=O)C=CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)
![1-(4-bromobenzyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B12461134.png)
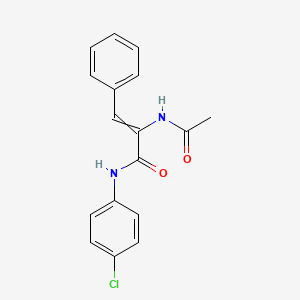

![4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12461144.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B12461145.png)
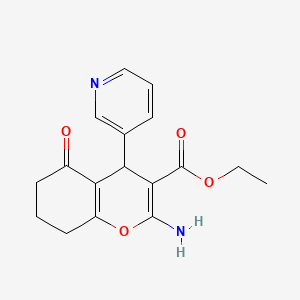
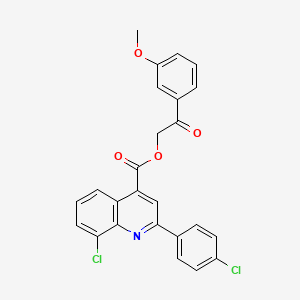
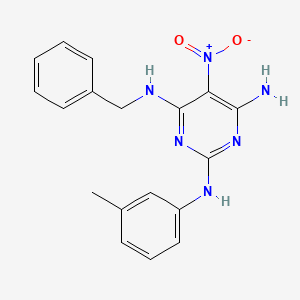
![2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12461174.png)
![3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12461179.png)
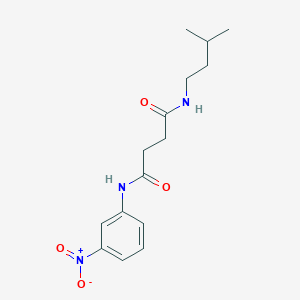
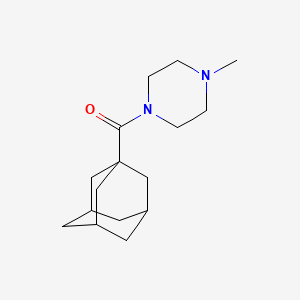
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461214.png)
